rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Description

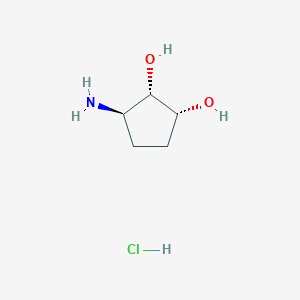

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S,3R)-3-aminocyclopentane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOUXFBWHTEOL-ZDQHTEEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]([C@@H]1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

Hydroxylation: The hydroxyl groups are introduced via dihydroxylation, using reagents such as osmium tetroxide or potassium permanganate.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form cyclopentanol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, anhydrides, and alkyl halides.

Major Products

Oxidation: Cyclopentanone, cyclopentanoic acid.

Reduction: Cyclopentanol derivatives.

Substitution: Amides, esters, and other substituted cyclopentanediol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride has shown potential as an antiviral agent. Its structural analogs have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses. Studies have demonstrated that modifications to the amino group can enhance antiviral efficacy .

Chiral Building Block

Synthesis of Pharmaceuticals

This compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its ability to introduce chirality into synthetic pathways is crucial for the development of enantiomerically pure drugs. The compound's derivatives have been utilized in synthesizing β-amino acids and other biologically active molecules .

Neuroscience Research

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. Its mechanism of action appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This property positions it as a candidate for further investigation in neurodegenerative disease models .

Analytical Chemistry

Chiral Chromatography

The compound is also employed in analytical chemistry for developing chiral separation techniques. It is used as a stationary phase in high-performance liquid chromatography (HPLC) to separate enantiomers effectively. This application is essential for quality control in pharmaceutical manufacturing .

Case Study 1: Antiviral Compound Development

A study published in 2024 highlighted the synthesis of novel derivatives of this compound aimed at enhancing antiviral activity against specific RNA viruses. The derivatives exhibited improved bioavailability and reduced cytotoxicity compared to the parent compound.

Case Study 2: Neuroprotective Research

In a 2023 study focused on neuroprotection, researchers administered this compound to animal models exhibiting symptoms of neurodegeneration. Results showed significant improvement in cognitive function and reduced markers of oxidative stress.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions, influencing the activity of its targets. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

a. rac-(1S,2S,3R)-3-Amino-1,2-cyclopentanediol Hydrochloride (CAS: 98672-77-6)

b. rac-(1R,2R,3R)-3-Amino-1,2-cyclopentanediol Hydrochloride (CAS: 98541-04-9)

Research and Application Insights

- Stereochemical Impact : The racemic nature of the target compound may limit its utility in enantioselective applications, necessitating resolution into pure enantiomers for targeted studies .

Biological Activity

Rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride is a chiral compound with significant biological activity due to its unique structural features. This compound contains a cyclopentane ring with an amino group and two hydroxyl groups, which contribute to its interactions within biological systems. The compound's molecular formula is CHClNO, with a molar mass of 153.61 g/mol .

The structural characteristics of this compound allow for various biological applications. Its stereochemistry plays a crucial role in determining its biological activity and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molar Mass | 153.61 g/mol |

| CAS Number | 423759-66-4 |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : The compound has been studied for its potential antitumor effects, particularly in relation to leukemia treatments. Its structural similarities to known antileukemic agents suggest it may inhibit cancer cell proliferation .

- Protein Interaction : It has been found to interact with various proteins, potentially influencing cellular signaling pathways and metabolic processes .

- Enzymatic Activity : The compound may act as a substrate or inhibitor in enzymatic reactions due to the presence of hydroxyl groups that can participate in hydrogen bonding and coordination with metal ions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antileukemic Studies : In experiments conducted on murine models, the compound demonstrated a significant reduction in tumor size and improved survival rates when administered alongside established chemotherapeutic agents .

- Biochemical Interactions : A study investigating the binding affinity of the compound to specific receptors revealed that it could modulate receptor activity, enhancing or inhibiting downstream signaling pathways .

- Synthesis and Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity. Modifications such as adding substituents on the cyclopentane ring have yielded compounds with increased potency against cancer cell lines .

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (1R,2S,3R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol HCl | 79200-57-0 | Contains an additional hydroxymethyl group |

| (1S,2S,3S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol HCl | 220497-88-1 | Different stereochemistry leading to varied activity |

| (1R,2R,3R)-4-Amino-5-methylcyclopentane-1,2,3-triol | 229962-59-8 | Contains a methyl group that alters hydrophobicity |

Q & A

Basic Question: How does the stereochemical configuration of rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride influence its reactivity in organic synthesis?

Methodological Answer:

The stereochemical arrangement of the cyclopentanediol backbone dictates steric and electronic interactions during reactions. To confirm configuration, researchers should employ:

- X-ray crystallography for absolute stereochemical determination.

- NMR spectroscopy (e.g., NOESY or coupling constant analysis) to assess spatial proximity of substituents .

For reactivity studies, compare reaction kinetics of individual enantiomers versus the racemic mixture under controlled conditions (e.g., nucleophilic substitution or catalytic hydrogenation), using chiral HPLC to monitor enantiomeric excess .

Basic Question: What experimental strategies optimize the synthesis yield of this compound?

Methodological Answer:

Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading):

- Fractional factorial designs to screen variables efficiently.

- Response surface methodology to model nonlinear interactions (e.g., pH vs. reaction time) .

Incorporate computational reaction path searches (e.g., density functional theory (DFT)) to predict energy barriers for intermediates, guiding selection of optimal catalysts or solvents .

Advanced Question: How can enantiomers of this compound be resolved for biological activity studies?

Methodological Answer:

- Chiral chromatography : Use polysaccharide-based HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases optimized for polar functional groups. Adjust alcohol/amine modifiers (e.g., diethylamine) to enhance resolution .

- Enzymatic resolution : Screen lipases or esterases for selective acylation of one enantiomer. Monitor conversion via LC-MS and optimize pH/temperature to maximize enantioselectivity .

Advanced Question: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses against target proteins (e.g., aminotransferases). Validate with MD simulations to assess stability of ligand-receptor complexes .

- Free-energy perturbation (FEP) : Calculate relative binding affinities of enantiomers to identify stereospecific interactions. Pair with experimental IC50 assays to verify computational predictions .

Advanced Question: How should researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Systematic solubility testing : Use standardized protocols (e.g., shake-flask method) across solvents (water, DMSO, methanol) at controlled temperatures. Quantify solubility via UV-Vis spectroscopy or gravimetric analysis .

- Stability profiling : Conduct accelerated degradation studies under stress conditions (heat, light, humidity). Monitor decomposition pathways via LC-MS and identify degradation products. Use thermogravimetric analysis (TGA) to assess hygroscopicity .

Advanced Question: What strategies mitigate racemization during derivatization of this compound?

Methodological Answer:

- Low-temperature reactions : Perform acylations or alkylations below 0°C to minimize thermal racemization.

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to shield the amine during acidic/basic conditions. Monitor enantiopurity via circular dichroism (CD) spectroscopy .

Basic Question: How to validate the purity of this compound in complex mixtures?

Methodological Answer:

- Reverse-phase HPLC : Use C18 columns with ion-pairing agents (e.g., trifluoroacetic acid) to separate polar impurities.

- Mass spectrometry : Employ high-resolution MS (HRMS) to confirm molecular weight and detect trace contaminants (e.g., synthetic byproducts) .

Advanced Question: How can in silico tools guide the design of analogs with improved pharmacological properties?

Methodological Answer:

- QSAR modeling : Train models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Focus on descriptors like logP, polar surface area, and hydrogen-bond donors .

- Scaffold hopping : Modify the cyclopentanediol core using fragment-based drug design (FBDD) while preserving stereochemical integrity. Validate synthetic feasibility via retrosynthetic analysis software (e.g., Synthia®) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.